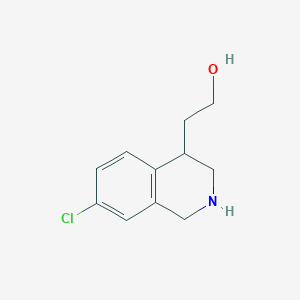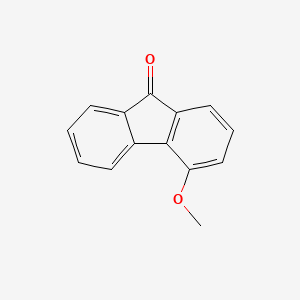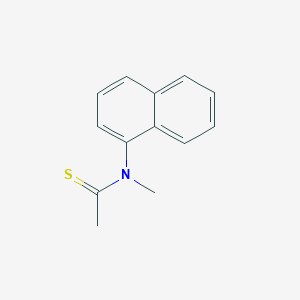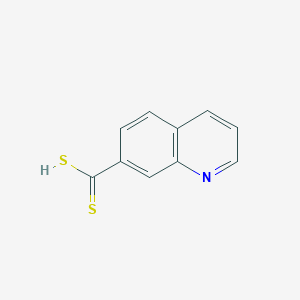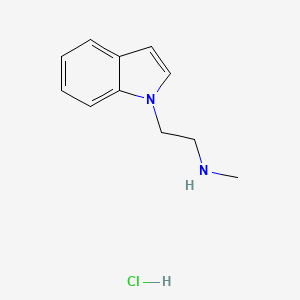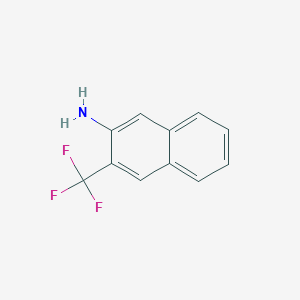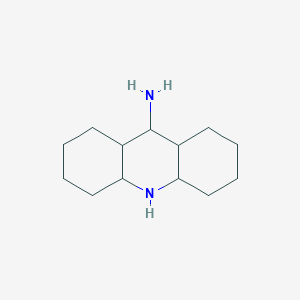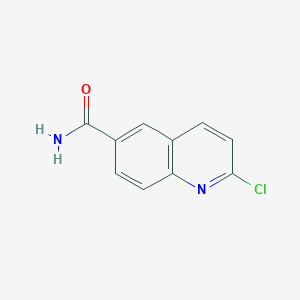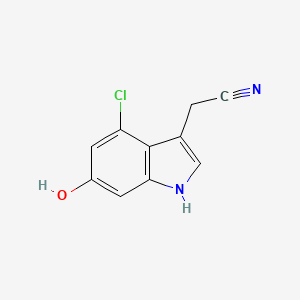
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a chloro and hydroxy substitution on the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 2-amino-3-nitrophenol with appropriate reagents to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Applications De Recherche Scientifique
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and hydroxy groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may modulate specific pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetonitrile: Lacks the chloro and hydroxy substitutions, which can affect its reactivity and biological activity.
4-Chloroindole: Contains the chloro group but lacks the hydroxy and acetonitrile groups.
6-Hydroxyindole: Contains the hydroxy group but lacks the chloro and acetonitrile groups.
Uniqueness
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and hydroxy groups on the indole ring, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
2-(4-chloro-6-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2 |
Clé InChI |
DKJNYFJTSDFSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2CC#N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




